2-Hydrazinylidene-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylidene-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-Hydrazinylidene-3-methyl-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods often employ green chemistry approaches, such as multicomponent reactions, click reactions, and nano-catalysis, to enhance selectivity, purity, and yield .
Chemical Reactions Analysis
2-Hydrazinylidene-3-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
2-Hydrazinylidene-3-methyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cell division cycle phosphatase (CDC25), which plays a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Hydrazinylidene-3-methyl-1,3-thiazolidin-4-one can be compared with other thiazolidine derivatives, such as:
2-Ylidene-1,3-thiazolidines: These compounds have similar structural features but differ in their biological activities and synthetic routes.
Thiosemicarbazones: These compounds share some biological activities, such as antimicrobial and anticancer properties, but have distinct chemical structures.
4-Thiazolidinones: These are well-studied compounds with a wide range of pharmacological activities, including anti-inflammatory and antioxidant properties.
Properties
CAS No. |
54739-36-5 |
---|---|
Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-hydrazinylidene-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C4H7N3OS/c1-7-3(8)2-9-4(7)6-5/h2,5H2,1H3 |
InChI Key |
VSEIFDNJICXZQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.